molecular formula C9H17NO2 B14255354 1-(2-Ethoxyethyl)piperidin-4-one CAS No. 215228-85-6

1-(2-Ethoxyethyl)piperidin-4-one

Cat. No.: B14255354
CAS No.: 215228-85-6
M. Wt: 171.24 g/mol
InChI Key: FUJINXDLPBSOGS-UHFFFAOYSA-N
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Description

1-(2-Ethoxyethyl)piperidin-4-one is a piperidine derivative featuring a ketone group at the 4-position and a 2-ethoxyethyl substituent on the nitrogen atom. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active heterocycles. Its ethoxyethyl side chain enhances solubility in polar solvents while maintaining reactivity in condensation and cyclization reactions. Key synthetic applications include:

  • Claisen-Schmidt condensations with aromatic aldehydes to yield diarylidene-piperidin-4-ones (yields: 65–71%) .
  • Heterocyclization with phenylhydrazine to form pyrazolopiperidines, which exhibit central nervous system depressant activity .
  • Formation of supramolecular inclusion complexes with β-cyclodextrin, improving pharmacological properties such as anesthetic efficacy .

Structural characterization via IR, NMR, and X-ray crystallography confirms its chair-conformation piperidine ring and reactive carbonyl group .

Properties

CAS No.

215228-85-6

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

1-(2-ethoxyethyl)piperidin-4-one

InChI

InChI=1S/C9H17NO2/c1-2-12-8-7-10-5-3-9(11)4-6-10/h2-8H2,1H3

InChI Key

FUJINXDLPBSOGS-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1CCC(=O)CC1

Origin of Product

United States

Preparation Methods

Direct Alkylation of Piperidin-4-one

The most widely reported method involves the alkylation of piperidin-4-one with 2-ethoxyethyl bromide or chloride under basic conditions. Yu et al. (ScienceDirect, source) detailed a protocol yielding 73.3% of the target compound:

Procedure :

  • Reagents : Piperidin-4-one (1.0 equiv), 2-ethoxyethyl bromide (1.2 equiv), diisopropylethylamine (DIPEA, 2.0 equiv).
  • Solvent : Tetrahydrofuran (THF).
  • Conditions : Reflux at 65°C for 6–8 hours.
  • Workup : Aqueous extraction with ethyl acetate, followed by column chromatography.

Key Data :

  • Yield : 73.3%
  • Boiling Point : 84–86°C at 2 mmHg
  • Rf : 0.82 (ether:hexane, 2:1)

Mechanistic Insight :
The reaction proceeds via nucleophilic substitution (SN2), where the lone pair on piperidin-4-one’s nitrogen attacks the electrophilic carbon of 2-ethoxyethyl bromide. DIPEA neutralizes HBr, driving the reaction forward.

Reaction Optimization and Analytical Characterization

Spectroscopic Validation

Infrared (IR) Spectroscopy :

  • C=O Stretch : 1725 cm⁻¹ (ketone)
  • C-O-C Stretch : 1120 cm⁻¹ (ethoxy group)

13C NMR (CDCl₃) :

  • Ketone Carbon : 207.2 ppm
  • Ethoxyethyl Chain : 68.2 ppm (CH₂O), 65.9 ppm (CH₂N), 14.6 ppm (CH₃)

Table 1: Analytical Data for 1-(2-Ethoxyethyl)piperidin-4-one

Parameter Value Source
Molecular Formula C₉H₁₇NO₂
Yield 73.3%
Boiling Point 84–86°C (2 mmHg)
IR (C=O) 1725 cm⁻¹
13C NMR (C=O) 207.2 ppm

Applications in Pharmaceutical Synthesis

Role in Bilastine Production

The patent CN109081827A (source) highlights this compound as a precursor to 1-(2-ethoxyethyl)-2-piperidin-4-yl-1H-benzimidazole, a key intermediate in bilastine synthesis. The compound’s ketone group enables condensation with benzimidazole derivatives, while the ethoxyethyl chain improves metabolic stability.

Synthetic Route to Bilastine :

  • Step 1 : Alkylation of piperidin-4-one to form this compound.
  • Step 2 : Condensation with 2-fluorobenzhydrazide to form a hydrazone intermediate.
  • Step 3 : Cyclization under acidic conditions to yield the benzimidazole core.

Comparative Analysis of Synthetic Routes

The direct alkylation method (Yu et al.) remains superior due to:

  • High Yield : 73.3% vs. ≤50% for alternative pathways.
  • Scalability : THF and DIPEA are cost-effective and readily available.
  • Purity : Column chromatography eliminates byproducts like dialkylated amines.

Table 2: Method Comparison

Method Yield Cost Scalability
Direct Alkylation 73.3% Low High
Mitsunobu ~50% High Moderate
Reductive Amination ≤40% Medium Low

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyethyl)piperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Ethoxyethyl)piperidin-4-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyethyl)piperidin-4-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to achieve therapeutic outcomes .

Comparison with Similar Compounds

Pharmacological and Reactivity Differences

  • β-Cyclodextrin Complexation :

    • 1-(2-Ethoxyethyl)piperidin-4-one derivatives (e.g., 4-ethynyl-4-benzoyloxypiperidine) form stable inclusion complexes with β-cyclodextrin, enhancing anesthetic efficacy by 30–100% compared to salt forms .
    • In contrast, analogs like 1-(2-chloro-acetyl)piperidin-4-one lack evidence of complexation benefits, likely due to steric or electronic mismatches .
  • Electronic Effects: The ethoxyethyl group in the parent compound donates electron density via its oxygen atom, activating the piperidin-4-one ring for nucleophilic additions (e.g., cyanohydrin formation, 67.5% yield) . Electron-withdrawing groups (e.g., chloroacetyl in ) deactivate the ring, favoring electrophilic substitutions over condensations.
  • Biological Activity: Pyrazolopiperidines derived from this compound exhibit CNS depressant activity comparable to phenylbutazone . Thiazole-containing analogs (e.g., ) may target microbial pathogens, whereas morpholinoethyl derivatives () could modulate neurotransmitter systems.

Key Research Findings

Synthetic Versatility :

  • The ethoxyethyl group enables high-yield (70%) Claisen-Schmidt condensations with diverse aldehydes, forming diarylidene-piperidin-4-ones .
  • Analogous reactions with 1-(3-methoxypropyl)piperidin-4-one show reduced yields (65%) due to steric constraints .

Supramolecular Interactions: β-Cyclodextrin complexes of this compound derivatives improve drug solubility and prolong anesthetic action . Non-ethoxyethyl analogs (e.g., bromobenzoyl derivatives) exhibit weaker host-guest interactions, limiting their therapeutic utility .

The parent compound’s LD₅₀ remains unquantified, but its inclusion complexes demonstrate favorable safety profiles in preclinical models .

Q & A

Q. What are the established synthetic routes for 1-(2-Ethoxyethyl)piperidin-4-one, and how do reaction conditions influence yield?

The synthesis of piperidin-4-one derivatives typically involves nucleophilic substitution or condensation reactions. For example, introducing ethoxyethyl groups may require alkylation of the piperidin-4-one scaffold using 2-ethoxyethyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile). Reaction temperature (e.g., 50–80°C) and solvent polarity significantly impact yields, as polar aprotic solvents like DMF enhance nucleophilicity . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Piperidin-4-one derivatives require strict adherence to safety guidelines due to potential irritancy and flammability. Key protocols include:

  • Use of PPE (gloves, goggles, lab coats) and fume hoods to avoid inhalation/contact .
  • Storage in airtight containers away from oxidizers and heat sources .
  • Emergency measures: Neutralize spills with inert absorbents (vermiculite) and dispose of as hazardous waste .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the ethoxyethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂) and ketone (C=O at ~210 ppm in 13^13C) .
  • FT-IR : Strong C=O stretch at ~1700 cm⁻¹ and C-O-C absorption at ~1100 cm⁻¹ .
  • Mass Spectrometry : ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺ at m/z 200–220) .

Q. How is this compound utilized as a precursor in medicinal chemistry research?

Piperidin-4-one derivatives are key intermediates for synthesizing bioactive molecules. For example:

  • Functionalization at the ketone group via reductive amination to create potential CNS agents .
  • Coupling with aryl halides via Suzuki-Miyaura reactions to explore structure-activity relationships (SAR) in drug discovery .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound derivatives?

Contradictions often arise from solvent effects or competing reaction pathways. Methodological approaches include:

  • Control experiments : Compare reactivity in polar vs. nonpolar solvents to isolate solvent-dependent pathways .
  • Kinetic studies : Use pseudo-first-order conditions to determine rate constants for competing reactions (e.g., alkylation vs. elimination) .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) to predict reactive sites and transition states .

Q. What experimental design principles apply to studying the oxidative stability of this compound?

  • Variables : Test under varying O₂ concentrations, temperatures (25–80°C), and light exposure.
  • Analytical endpoints : Monitor degradation via HPLC (C18 column, UV detection at 254 nm) and quantify byproducts (e.g., peroxides) using iodometric titration .
  • Frameworks : Apply the FINER criteria to ensure feasibility and novelty (e.g., comparing stability to analogous piperidinones) .

Q. How can reaction conditions be optimized for stereoselective modifications of this compound?

  • Catalyst screening : Chiral catalysts like Jacobsen’s Mn(III)-salen complexes for asymmetric epoxidation .
  • Solvent effects : Use chiral ionic liquids (e.g., [BMIM][L-Pro]) to enhance enantiomeric excess (ee) .
  • In situ monitoring : ReactIR or Raman spectroscopy to track stereochemical changes in real time .

Q. What advanced techniques validate the solid-state structure of this compound derivatives?

  • Single-crystal X-ray diffraction : Resolve bond lengths/angles (e.g., C=O at 1.21 Å, C-O at 1.43 Å) and confirm stereochemistry .
  • PXRD : Compare experimental and simulated patterns to detect polymorphism .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C) .

Q. How do researchers address ethical considerations when studying biological activity of this compound analogs?

  • In vitro vs. in vivo : Prioritize cell-based assays (e.g., cytotoxicity on HEK293 cells) before animal studies to minimize ethical concerns .
  • Peer review : Submit protocols to institutional ethics committees, aligning with ARRIVE guidelines for transparency .

Q. What computational methods predict the pharmacokinetic properties of this compound-based compounds?

  • ADMET prediction : Use SwissADME or pkCSM to estimate logP (target <3), bioavailability, and CYP450 interactions .
  • Molecular docking (AutoDock Vina) : Screen against targets like serotonin receptors (5-HT2A) to prioritize synthesis .

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